2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, characterized by a nitrile group at the 6-position and a keto group at the 2-position. The unique structural attributes of this compound make it significant in medicinal chemistry and materials science due to its diverse biological activities and potential applications in drug discovery and development.
The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings using specific reaction conditions tailored for its production. Its chemical identification number is 1190322-82-7, which can be referenced in chemical databases for further details regarding its properties and applications.
This compound is classified as a heterocyclic organic compound, specifically a pyrrolopyridine derivative. Heterocycles are compounds that contain rings made up of at least one atom that is not carbon (in this case, nitrogen), which contributes to their unique reactivity and biological activity.
The synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves cyclization reactions. A common synthetic route includes the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps. Strong bases such as sodium hydride or potassium tert-butoxide are often used alongside solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction.
The molecular structure of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile consists of:
This configuration provides a unique three-dimensional shape that influences its chemical reactivity and interaction with biological targets.
The molecular formula for this compound is C₉H₈N₄O, with a molecular weight of approximately 176.19 g/mol. The presence of both nitrogen and oxygen in its structure contributes to its potential reactivity in various chemical environments.
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the final product. Reaction optimization often involves varying temperature, solvent choice, and concentration.
The mechanism of action for 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets within biological systems:
The physical properties of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile include:
Chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) confirm these properties by indicating characteristic absorption bands corresponding to functional groups present in the molecule .
The applications of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile span several fields:
This compound represents an exciting area of research due to its potential applications across multiple scientific domains. Further studies are warranted to fully elucidate its mechanisms and expand its utility in practical applications.
The synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile hinges on strategic construction of its fused bicyclic core. Two dominant approaches emerge: multicomponent reactions (MCRs) and post-cyclization modifications. MCRs leverage N-substituted 5-amino-3-cyanopyrroles, carbonyl compounds (aldehydes/ketones), and active methylene species (e.g., malononitrile) in a one-pot sequence. This method delivers 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine intermediates with high atom economy, which are subsequently oxidized to the aromatic system [7]. For example, spirocyclic variants incorporating the 2-oxo moiety are achievable using cyclic 1,2-dicarbonyl substrates, yielding scaffolds like 1′-tert-butyl-2,6′-dioxo-1′,5′,6′,7′-tetrahydrospiro[indoline-3,4′-pyrrolo[2,3-b]pyridine]-3′-carbonitrile [7].
Alternatively, oxidative functionalization of pre-formed pyrrolopyridine cores offers a complementary route. Precursors such as 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines undergo dehydrogenation using oxidants like N-bromosuccinimide (NBS) in dry DMSO at 120°C or iodine pentoxide (I~2~O~5~) under aerobic conditions. These methods achieve moderate-to-high yields (60–85%) while tolerating the sensitive carbonitrile group [4].
Table 1: Key Synthetic Routes to Pyrrolo[3,2-b]pyridine-6-carbonitriles
Method | Key Starting Materials | Conditions | Yield Range | Reference |
---|---|---|---|---|
Multicomponent Reaction | 5-Amino-3-cyanopyrroles, carbonyls, malononitrile | Solvent, 80–100°C, sequential addition | 72–90% | [7] |
Oxidative Aromatization | 4,7-Dihydro-1H-pyrrolo[2,3-b]pyridines | NBS/DMSO, 120°C or I~2~O~5~/DMSO/air, 80°C | 60–85% | [4] |
Cyclocondensation | 2-Fluoro-5-nitroaryl propionic acid derivatives | Solid-phase, resin cleavage | 63–90% | [3] |
The 6-carbonitrile group is pivotal in directing regioselectivity and facilitating ring closure. Its strong electron-withdrawing nature activates adjacent positions for nucleophilic attack, enabling intramolecular cyclizations that are kinetically challenging in unsubstituted analogs. During MCRs, the nitrile participates in conjugate addition reactions with enolizable carbonyls or iminium intermediates, accelerating the formation of the dihydropyridine ring [7].
In solid-phase syntheses, the nitrile’s ortho-positioning relative to a reactive halogen (e.g., fluorine in 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin conjugates) allows nucleophilic aromatic substitution. This anchors intermediates to the resin while enabling subsequent cyclization to dihydroquinazolinone analogs—a strategy applicable to pyrrolopyridine systems. The cyano group remains intact under these conditions, providing a handle for downstream derivatization [3]. Spectroscopic evidence (e.g., ~2200 cm⁻¹ IR stretches) confirms negligible hydrolysis to carboxylic acids during cyclization, underscoring its stability [1].
Incorporating the 2-oxo moiety demands precise catalytic control. Transition-metal complexes are highly effective: Pd(II), Ni(II), and Fe(III) chelates of benzothiazole-imidazolin-4-ol ligands catalyze carbonylative cyclizations to form lactam structures (e.g., 2-oxopyrrolopyridines) from cyano-functionalized precursors. These catalysts operate under mild conditions (70–90°C) and exhibit complementary efficiencies:
Table 2: Catalyst Performance in 2-Oxo Group Formation
Catalyst Type | Structure | Optimal Conditions | Yield | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Pd(II)-BIL complex | Benzothiazole-imidazolin-4-ol/Pd | 80°C, DMF, 4 h | 87–92% | 23 |
Fe(III)-BIL complex | Benzothiazole-imidazolin-4-ol/Fe | 90°C, DMF, 6 h | 75–80% | 13 |
Ni(II)-BIL complex | Benzothiazole-imidazolin-4-ol/Ni | 85°C, DMF, 5 h | 70–78% | 15 |
Metal-free approaches include using N-Alloc-protected amino acids in solid-phase synthesis, where the Alloc group is cleaved by Pd(0), followed by on-resin lactamization. This avoids metal contamination in pharmaceutical applications [3].
Solid-phase synthesis (SPS) excels in constructing complex derivatives of 2-oxopyrrolopyridine-6-carbonitriles. Using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid attached to Wang resin, sequential nucleophilic substitutions and cyclizations yield diverse analogs. Key advantages include:
However, SPS faces limitations in scale-up due to resin-loading constraints and lower yields (typically 63–92%) compared to solution-phase methods. In contrast, solution-phase synthesis offers:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (combinatorial libraries) | Moderate |
Typical Yield | 63–92% (lower with aryl amines) | 70–90% |
Purification | Automated washing; HPLC post-cleavage | Column chromatography |
Scale-up Feasibility | Limited by resin swelling/loading | Excellent (multi-gram scales) |
Functional Group Tolerance | Sensitive to strong acids/bases | Broad |
SPS remains optimal for generating diverse screening libraries, whereas solution-phase is preferred for bulk intermediate production. Hybrid strategies—e.g., solution-phase cyclization followed by solid-phase diversification—are emerging to leverage both strengths [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: